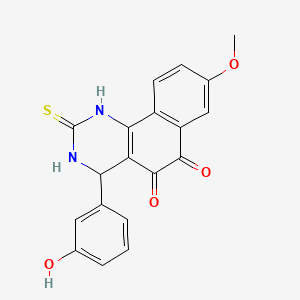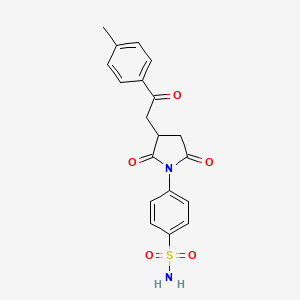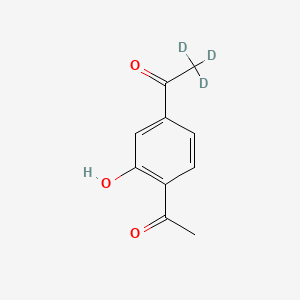
Bromo-PEG4-PFP ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bromo-PEG4-PFP ester is a compound that belongs to the class of polyethylene glycol (PEG) linkers. It is commonly used in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to degrade specific proteins within cells. This compound is characterized by its ability to form stable, irreversible amide bonds with amine groups, making it a valuable tool in various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bromo-PEG4-PFP ester typically involves the reaction of a PEG linker with pentafluorophenyl (PFP) ester and a bromine-containing compound. The reaction conditions often include the use of organic solvents such as dichloromethane (DCM) or dimethylformamide (DMF) and may require the presence of a base to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the final product. The use of automated reactors and advanced purification techniques, such as chromatography, is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Bromo-PEG4-PFP ester primarily undergoes substitution reactions due to the presence of the bromine atom and the PFP ester group. These reactions typically involve nucleophiles such as amines, which replace the bromine or the PFP ester group to form new compounds .
Common Reagents and Conditions
Reagents: Amines, bases (e.g., triethylamine), organic solvents (e.g., DCM, DMF)
Conditions: Room temperature to slightly elevated temperatures, inert atmosphere (e.g., nitrogen or argon)
Major Products Formed
The major products formed from the reactions of this compound are amide bonds with primary amines, resulting in stable, irreversible compounds. These products are often used in further chemical modifications or as intermediates in the synthesis of more complex molecules .
Scientific Research Applications
Bromo-PEG4-PFP ester has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules, including PROTACs and other bioconjugates
Biology: Facilitates the labeling and modification of proteins and other biomolecules, aiding in the study of protein-protein interactions and cellular processes
Medicine: Employed in the development of targeted therapies, particularly in the design of PROTACs for the selective degradation of disease-related proteins
Industry: Utilized in the production of advanced materials and nanotechnology applications, where precise molecular modifications are required
Mechanism of Action
Bromo-PEG4-PFP ester exerts its effects through the formation of stable amide bonds with primary amines. This reaction is facilitated by the PFP ester group, which is highly reactive towards nucleophiles. In the context of PROTACs, this compound serves as a linker that connects a ligand for an E3 ubiquitin ligase to a ligand for the target protein. This connection enables the ubiquitin-proteasome system to selectively degrade the target protein, thereby modulating its levels within the cell .
Comparison with Similar Compounds
Bromo-PEG4-PFP ester can be compared with other PEG-based linkers and PFP esters:
Bis-PEG-PFP ester: Similar in structure but contains two PFP ester groups, allowing for bifunctional labeling.
Acid-PEG-PFP ester: Contains a carboxylic acid group instead of a bromine atom, offering different reactivity and applications.
DBCO-PEG4-PFP ester: Contains a dibenzocyclooctyne (DBCO) group, enabling copper-free click chemistry with azides.
This compound is unique in its combination of a bromine atom and a PFP ester group, providing specific reactivity and versatility in various chemical and biological applications .
Properties
Molecular Formula |
C17H20BrF5O6 |
|---|---|
Molecular Weight |
495.2 g/mol |
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C17H20BrF5O6/c18-2-4-26-6-8-28-10-9-27-7-5-25-3-1-11(24)29-17-15(22)13(20)12(19)14(21)16(17)23/h1-10H2 |
InChI Key |
HORNROGUSFXYFW-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCOCCOCCOCCBr)C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S)-3'-[2-[(3S)-7-fluoro-3-(trifluoromethyl)-3,5-dihydro-2H-1,4-benzoxazepin-4-yl]-2-oxoethyl]-6-(1-methylpyrazol-4-yl)spiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B15142409.png)













